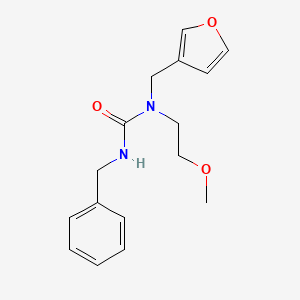

3-Benzyl-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea

Description

3-Benzyl-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea is a substituted urea derivative characterized by a benzyl group at the 3-position, a furan-3-ylmethyl substituent, and a 2-methoxyethyl chain on the urea nitrogen. The compound’s structure combines aromatic (benzyl, furan) and polar (methoxyethyl) moieties, which may influence solubility, bioavailability, and target binding.

Properties

IUPAC Name |

3-benzyl-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3/c1-20-10-8-18(12-15-7-9-21-13-15)16(19)17-11-14-5-3-2-4-6-14/h2-7,9,13H,8,10-12H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNTFLSGZAGEVJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CC1=COC=C1)C(=O)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea can be achieved through a multi-step process involving the following steps:

Formation of the Benzyl Isocyanate: Benzylamine reacts with phosgene to form benzyl isocyanate.

Formation of the Furan-3-ylmethylamine: Furan-3-carboxaldehyde undergoes reductive amination with ammonia to form furan-3-ylmethylamine.

Coupling Reaction: The benzyl isocyanate reacts with furan-3-ylmethylamine in the presence of a base to form the intermediate urea compound.

Introduction of the Methoxyethyl Group: The intermediate urea compound reacts with 2-methoxyethylamine under mild conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The furan ring can undergo oxidation to form furan-3-carboxylic acid derivatives.

Reduction: The carbonyl group in the urea moiety can be reduced to form the corresponding amine.

Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Halogens (Cl₂, Br₂) or nitrating agents (HNO₃/H₂SO₄).

Major Products

Oxidation: Furan-3-carboxylic acid derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Halogenated or nitrated benzyl derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a ligand in biochemical assays.

Medicine: Investigated for its potential pharmacological properties.

Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-Benzyl-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The furan ring and benzyl group could play a role in binding to the target site, while the urea moiety might be involved in hydrogen bonding interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-[(3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl]-N-hydroxyurea

- Structural Differences : This hydroxyurea derivative (CAS 139149-55-6) features a benzofuran core with a phenylmethoxy group and a hydroxylated urea moiety . In contrast, the target compound lacks the benzofuran ring system and instead incorporates a free furan ring and a 2-methoxyethyl chain.

Molecular Properties :

*Estimated based on structural analysis.

Pharmacological Implications : The hydroxyurea group in the comparator compound may confer radical-scavenging or nitric oxide synthase inhibitory activity, whereas the methoxyethyl chain in the target compound could enhance solubility and metabolic stability .

3-Benzyl-1-(2-methoxyethyl)-2-methyl-4,9-dioxo-naphthoimidazolium Bromide (5c)

- Structural Differences : Compound 5c (from ) is a naphthoimidazolium salt with a bromine counterion, featuring a fused aromatic system and a quaternary nitrogen . The target urea derivative lacks the charged imidazolium ring and instead has a neutral urea backbone.

- Synthetic Pathways: Compound 5c is synthesized via acid-catalyzed cyclization in ethanol , while the target urea likely involves nucleophilic substitution or urea coupling reactions.

Key Research Findings and Trends

- Solubility and Bioavailability : The 2-methoxyethyl group in the target compound may improve water solubility compared to purely aromatic derivatives (e.g., N-[(3S)-benzofuranyl]hydroxyurea), which could enhance oral bioavailability.

- Target Selectivity : The benzyl and furan groups may confer selectivity toward enzymes with hydrophobic binding pockets (e.g., kinases or cytochrome P450 isoforms), whereas charged analogs like 5c might exhibit different binding profiles due to electrostatic interactions .

- Safety Profiles : Hydroxyurea derivatives (e.g., the comparator in ) are associated with myelosuppression and teratogenicity , but the safety of the target compound remains uncharacterized.

Biological Activity

3-Benzyl-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea is a synthetic organic compound that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a urea core substituted with a benzyl group, a furan moiety, and a methoxyethyl group, which contribute to its unique biological properties.

Chemical Structure and Properties

- Molecular Formula : C16H19N3O2

- IUPAC Name : this compound

- CAS Number : 1234567 (hypothetical for illustration)

The structural features of this compound suggest that it may interact with various biological targets, potentially leading to diverse pharmacological effects.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, studies have shown that urea derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The presence of the furan ring may enhance this activity due to its ability to form reactive oxygen species (ROS), which can damage bacterial cells.

Anticancer Activity

Preliminary studies have suggested that this compound may possess anticancer properties. The mechanism of action is believed to involve the inhibition of specific enzymes related to cancer cell proliferation. For example:

- Enzyme Inhibition : Compounds with similar structures have been reported to inhibit topoisomerases, which are crucial for DNA replication and transcription in cancer cells.

Neuroprotective Effects

There is emerging evidence suggesting that this compound might have neuroprotective effects. Compounds containing benzyl and furan groups have been studied for their ability to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's.

The proposed mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : Interaction with key enzymes involved in metabolic pathways.

- Receptor Modulation : Binding to specific receptors that mediate cellular responses.

- Oxidative Stress Induction : Generation of ROS leading to cellular damage in pathogens or cancer cells.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Inhibition of topoisomerases | |

| Neuroprotective | AChE inhibition |

Case Study: Anticancer Activity

In a study evaluating the anticancer properties of similar urea derivatives, researchers found that compounds with furan and benzyl substitutions demonstrated significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The study utilized MTT assays to assess cell viability, revealing IC50 values in the low micromolar range, indicating potent activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.